molecular formula C21H16F3N5O2 B6528843 N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-4-(trifluoromethyl)benzamide CAS No. 946272-38-4

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B6528843
CAS No.: 946272-38-4
M. Wt: 427.4 g/mol
InChI Key: RAYKKHNIRDWXJD-UHFFFAOYSA-N
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Description

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound with complex molecular structure. This compound is known for its various applications in scientific research, particularly in medicinal chemistry. It contains multiple functional groups, including triazole, pyridazine, phenyl, and trifluoromethyl moieties, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-4-(trifluoromethyl)benzamide typically involves multiple steps

  • Synthesis of Triazolo[4,3-b]pyridazine Core:

    • Starting Materials: Phenyl hydrazine and pyridazine derivatives.

    • Reaction: Cyclization reactions to form the triazolo[4,3-b]pyridazine core. Common reagents include phosphorous oxychloride (POCl3) and base catalysts such as triethylamine (TEA).

  • Formation of Benzamide Moiety:

    • Starting Materials: 4-(trifluoromethyl)benzoic acid.

    • Reaction: Conversion to the corresponding acyl chloride using reagents like thionyl chloride (SOCl2), followed by reaction with an amine precursor to form the benzamide moiety.

  • Linking the Two Fragments:

    • Starting Materials: 2-(hydroxyethyl) derivatives of the triazolo[4,3-b]pyridazine core.

    • Reaction: Etherification reaction with phenyl and benzamide derivatives using coupling reagents like dicyclohexylcarbodiimide (DCC) and catalytic amounts of dimethylaminopyridine (DMAP).

Industrial Production Methods

For large-scale production, optimized and scalable routes involving flow chemistry and continuous synthesis techniques are preferred to enhance yield and purity while minimizing environmental impact. Industrial synthesis might involve:

  • Use of greener solvents and reagents.

  • Recycling of by-products and catalysts.

  • Enhanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

  • Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic or electrophilic substitution reactions, depending on the reacting groups.

Common Reagents and Conditions

  • Oxidation Reactions: Mild to strong oxidizing agents, often performed in aqueous or organic solvents.

  • Reduction Reactions: Mild to strong reducing agents under controlled temperature and pressure conditions.

  • Substitution Reactions: Various catalysts and bases to facilitate nucleophilic or electrophilic substitutions.

Major Products Formed

  • Oxidation: Conversion to corresponding carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Depending on the substituents, formation of various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

  • Ligand Synthesis: Used as a precursor in the synthesis of ligands for coordination chemistry.

  • Catalysis: Functions as a catalyst or catalyst precursor in organic transformations.

Biology

  • Enzyme Inhibition: Used to study enzyme inhibition mechanisms, particularly kinases and proteases.

  • Binding Studies: Investigated for its binding affinity to various biological targets.

Medicine

  • Drug Development: Explored as a lead compound in the development of new pharmaceuticals for treating various diseases such as cancer, infections, and neurological disorders.

Industry

  • Material Science: Employed in the development of new materials with specific properties.

  • Agrochemicals: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-4-(trifluoromethyl)benzamide exerts its effects through various molecular mechanisms, depending on its application.

  • Enzyme Inhibition: Binds to the active site of target enzymes, blocking substrate binding and inhibiting enzymatic activity.

  • Receptor Binding: Interacts with specific receptors on cell surfaces or within cells, modulating signal transduction pathways.

  • DNA Interaction: Binds to DNA, interfering with transcription or replication processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-benzamide:

    • Comparison: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

  • N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-4-methylbenzamide:

    Uniqueness

    • The trifluoromethyl group in N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-4-(trifluoromethyl)benzamide enhances its lipophilicity, stability, and ability to penetrate biological membranes, which makes it a particularly valuable compound in medicinal chemistry.

    Conclusion

    This compound is a compound with significant potential in various scientific fields. Its complex structure and unique functional groups enable it to participate in diverse chemical reactions and exhibit various biological activities, making it a valuable tool for researchers in chemistry, biology, medicine, and industry.

    Properties

    IUPAC Name

    N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-4-(trifluoromethyl)benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H16F3N5O2/c22-21(23,24)16-8-6-15(7-9-16)20(30)25-12-13-31-18-11-10-17-26-27-19(29(17)28-18)14-4-2-1-3-5-14/h1-11H,12-13H2,(H,25,30)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RAYKKHNIRDWXJD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=C(C=C4)C(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H16F3N5O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    427.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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